molecular formula C8H8BrNO2 B148704 Methyl 2-amino-4-bromobenzoate CAS No. 135484-83-2

Methyl 2-amino-4-bromobenzoate

Cat. No.: B148704
CAS No.: 135484-83-2
M. Wt: 230.06 g/mol
InChI Key: MMSODGJNFCCKAZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromobenzoate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the second position and a bromine atom at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Methyl 2-amino-4-bromobenzoate is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is almost planar and is isostructural with methyl 4-iodobenzoate . .

Biochemical Pathways

It’s known that the compound can be used in proteomics research , which suggests it may have some influence on protein-related pathways

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to store the compound at 4° C . Also, it’s important to avoid generating dust and to use dry clean up procedures when handling the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4-bromobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-aminobenzoate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like iron powder and ammonium chloride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Iron powder and ammonium chloride in aqueous 2-propanol.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Substitution: Products depend on the nucleophile used, such as methyl 2-amino-4-thiolbenzoate.

    Reduction: Methyl 2-amino-4-aminobenzoate.

    Oxidation: Methyl 2-nitro-4-bromobenzoate.

Scientific Research Applications

Methyl 2-amino-4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of drugs and bioactive molecules.

    Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 2-amino-5-bromobenzoate
  • Methyl 4-amino-2-bromobenzoate
  • Methyl 2-bromo-4-aminobenzoate

Comparison: Methyl 2-amino-4-bromobenzoate is unique due to the specific positioning of the amino and bromine groups on the aromatic ring. This positioning influences its reactivity and interactions with other molecules. Compared to its isomers, such as methyl 2-amino-5-bromobenzoate, the compound exhibits different chemical and biological properties, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-4-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSODGJNFCCKAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591412
Record name Methyl 2-amino-4-bromobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135484-83-2
Record name Methyl 2-amino-4-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135484-83-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-bromobenzoate
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Record name Methyl 2-Amino-4-bromobenzoate
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Synthesis routes and methods I

Procedure details

Methyl 2-amino-4-bromobenzoate was prepared from the corresponding acid by Fischer esterification. A mixture of methyl 2-amino-4-bromobenzoate (1.1 g, 4.8 mmol) and ethyl carbonocyanidate (0.95 g, 9.66 mmol) in HOAc (4 mL) was treated with a s12 N HCl (0.4 mL) and the resulting mixture was stirred at 70° C. for 3 h. After cooling to rt, water was added followed by addition of aq sodium hydrogen carbonate to pH ˜5. The precipitated solid was filtered and washed thoroughly with water and diethyl ether to afford ethyl 7-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate (825 mg, 58%). 1H NMR (300 MHz, DMSO-d6) δ 12.82 (s, 1H), 8.06-8.09 (m, 2H), 7.81 (d, J=8.4 Hz, 1H), 4.38 (q, J=7.0 Hz, 2H), 1.35 (t, J=7.0 Hz, 3H); LC-MS (ESI) m/z 296 (M+H)+.
Quantity
1.1 g
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reactant
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0.95 g
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reactant
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4 mL
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solvent
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0.4 mL
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Synthesis routes and methods II

Procedure details

2.6 g of iron powder was added to a mixed solution of 20 mL of methanol and 20 ml, of acetic acid containing 4.0 g of methyl 4-bromo-2-nitrobenzoate, and the resulting mixture was heated to reflux for 3 hours. After the reaction mixture was cooled to room temperature, a saturated sodium hydrogen carbonate aqueous solution and ethyl acetate were added and insoluble were removed by filtration. The organic layer was separated and dried over anhydrous magnesium sulfate after washed with a saturated sodium hydrogen carbonate aqueous solution and a saturated sodium chloride aqueous solution sequentially, and the solvent was evaporated under reduced pressure. Hexane was added to the obtained residue and a solid substance was separated by filtration to obtain 2.0 g of methyl 2-amino-4-bromobenzoate as white solid.
Quantity
0 (± 1) mol
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reactant
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20 mL
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4 g
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Quantity
2.6 g
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Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 2-amino-4-bromobenzoic acid (500 mg, 2.3 mmol) in 20 mL of Et2O was cooled to 0° C. by ice water, and a solution of CH2N2 (145 mg, 3.5 mmol) was added. The reaction was warmed to r.t and stirred for 12 hours. The reaction mixture was concentrated to give methyl 2-amino-4-bromobenzoate 1H-NMR (400 MHz, CDCl3) δ 11.45 (s, 1H), 7.95-8.05 (in, 2H), 7.72 (d, J=8.0 Hz, 1H), 3.31 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
CH2N2
Quantity
145 mg
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-bromobenzoate
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